molecular formula C8H6Cl2OS B14016122 2,5-Dichloro-3-(methylthio)benzaldehyde

2,5-Dichloro-3-(methylthio)benzaldehyde

Cat. No.: B14016122
M. Wt: 221.10 g/mol
InChI Key: KCAOIVVOENFLCW-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6Cl2OS It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(methylthio)benzaldehyde typically involves the chlorination of 3-(methylthio)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced separation techniques can help in achieving high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 2,5-Dichloro-3-(methylthio)benzoic acid.

    Reduction: 2,5-Dichloro-3-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(methylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atoms and methylthio group can also influence the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzaldehyde
  • 2,4-Dichlorobenzaldehyde
  • 3,4-Dichlorobenzaldehyde

Uniqueness

2,5-Dichloro-3-(methylthio)benzaldehyde is unique due to the presence of both chlorine atoms and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other dichlorobenzaldehyde derivatives.

Properties

Molecular Formula

C8H6Cl2OS

Molecular Weight

221.10 g/mol

IUPAC Name

2,5-dichloro-3-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H6Cl2OS/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3

InChI Key

KCAOIVVOENFLCW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1Cl)C=O)Cl

Origin of Product

United States

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